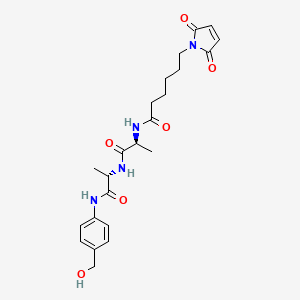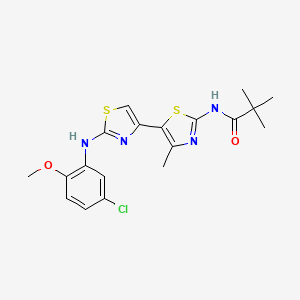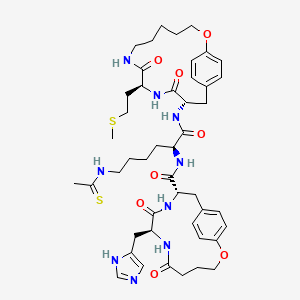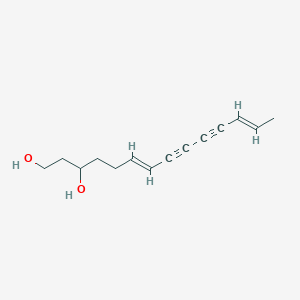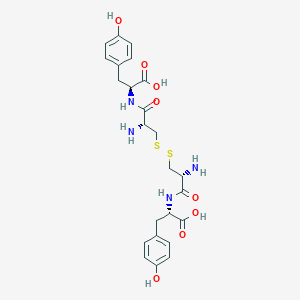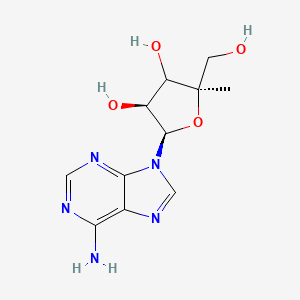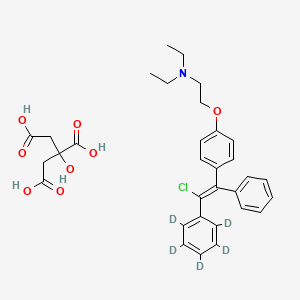
Zuclomiphene-d5 (citrate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zuclomiphene-d5 (citrate) is the deuterium-labeled form of Zuclomiphene citrate. Zuclomiphene citrate is a cis isomer of Clomiphene citrate, which is a selective estrogen receptor modulator (SERM). This compound exhibits antiestrogenic properties and is known to inhibit the secretion of luteinizing hormone more effectively than its trans isomer . Zuclomiphene citrate is also recognized for its hypocholesterolemic activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zuclomiphene-d5 (citrate) involves the deuteration of Zuclomiphene citrate. The process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Zuclomiphene citrate . The reaction conditions for deuteration often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of Zuclomiphene-d5 (citrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the desired isotopic enrichment and product purity .
化学反应分析
Types of Reactions: Zuclomiphene-d5 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions can occur at the phenyl rings or the ethylene bridge, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Zuclomiphene-d5 (citrate), each with distinct pharmacological properties .
科学研究应用
Zuclomiphene-d5 (citrate) has a wide range of scientific research applications, including:
作用机制
Zuclomiphene-d5 (citrate) exerts its effects by binding to estrogen receptors, thereby modulating the release of gonadotropins such as follicle-stimulating hormone and luteinizing hormone . This interaction leads to the development and maturation of ovarian follicles, ovulation, and subsequent development of the corpus luteum . The compound’s antiestrogenic properties are attributed to its ability to inhibit the negative feedback mechanism on the hypothalamus, resulting in increased gonadotropin secretion .
相似化合物的比较
Zuclomiphene-d5 (citrate) is compared with other similar compounds such as:
Enclomiphene citrate: The trans isomer of Clomiphene citrate, which exhibits antiestrogenic properties and is less effective in inhibiting luteinizing hormone secretion compared to Zuclomiphene citrate.
Clomiphene citrate: A mixture of Zuclomiphene and Enclomiphene, used primarily for ovulation induction.
Tamoxifen citrate: Another selective estrogen receptor modulator with different pharmacological properties and clinical applications.
The uniqueness of Zuclomiphene-d5 (citrate) lies in its deuterium labeling, which enhances its stability and alters its pharmacokinetic profile, making it a valuable tool in scientific research .
属性
分子式 |
C32H36ClNO8 |
|---|---|
分子量 |
603.1 g/mol |
IUPAC 名称 |
2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i6D,9D,10D,13D,14D; |
InChI 键 |
PYTMYKVIJXPNBD-XGCPMUBPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


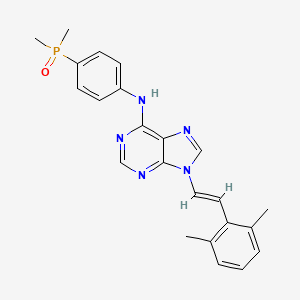
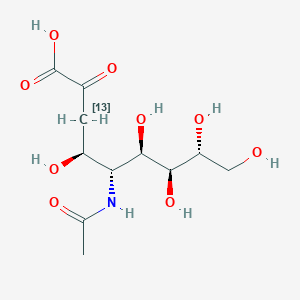
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
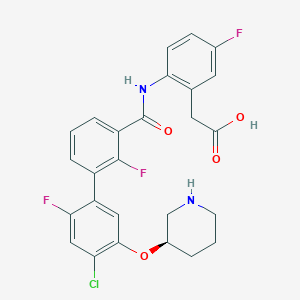
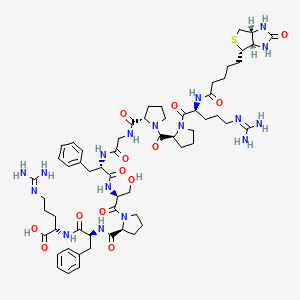
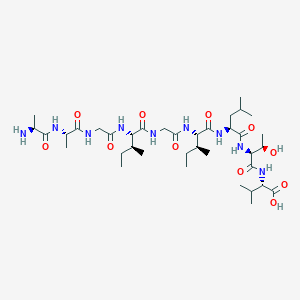
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
